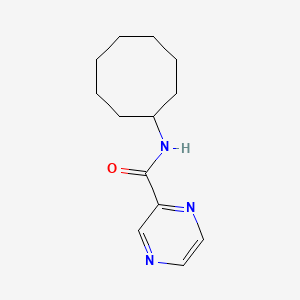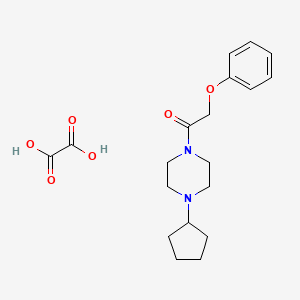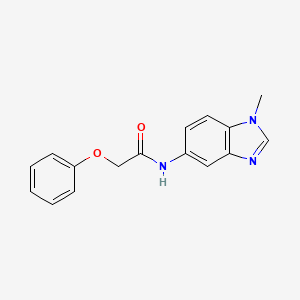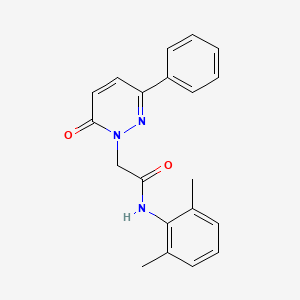![molecular formula C15H20N2O3 B5400783 {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)
{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly known as NPDPM and is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor.
Mécanisme D'action
NPDPM is a selective agonist of the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor, which is a member of the opioid receptor family. The {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, mood, and stress. NPDPM binds to the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor and activates downstream signaling pathways, leading to the modulation of pain perception and mood.
Biochemical and Physiological Effects:
NPDPM has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. NPDPM has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of NPDPM in lab experiments is its potent and selective agonist activity at the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor. This allows for the precise modulation of pain perception and mood without affecting other opioid receptors. However, one of the limitations of NPDPM is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
NPDPM has significant potential for future research in various fields, including medicinal chemistry, drug discovery, and neuroscience. Some of the possible future directions for NPDPM research include the development of novel pain medications, the treatment of drug addiction, and the modulation of mood disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of NPDPM and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of NPDPM involves the reaction of 2-nitrostyrene with piperidine in the presence of boron trifluoride etherate to form the corresponding nitrostyrene-piperidine adduct. The adduct is then reduced with sodium borohydride to yield NPDPM. The synthesis of NPDPM is a relatively straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
NPDPM has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NPDPM is in medicinal chemistry and drug discovery. NPDPM has been shown to have potent analgesic effects and can be used as a lead compound for the development of novel pain medications. NPDPM has also been studied for its potential applications in the treatment of drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-13-5-3-9-16(11-13)10-4-7-14-6-1-2-8-15(14)17(19)20/h1-2,4,6-8,13,18H,3,5,9-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUHYWOLTOTBRN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5400722.png)

![N,2,2-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5400740.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5400749.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)



![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)